2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol
Overview
Description
2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is an organic compound with the molecular formula C11H17NO2 It is characterized by a phenylethanol backbone with a hydroxyethyl and methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol involves the reductive amination of phenylacetaldehyde with 2-(methylamino)ethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction where phenylmagnesium bromide reacts with 2-(methylamino)acetaldehyde. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by halides or other nucleophiles using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated phenylethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a precursor for drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in certain formulations. Its chemical stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methylamino groups facilitate binding to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]-1-phenylethanol
- 2-[(2-Hydroxyethyl)methylamino]-1-propanol
- 2-[(2-Hydroxyethyl)dimethylamino]-1-phenylethanol
Uniqueness
Compared to similar compounds, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(7-8-13)9-11(14)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYODHRLIDBIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405388 | |
Record name | 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23175-16-8 | |
Record name | α-[[(2-Hydroxyethyl)methylamino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23175-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, α-[[(2-hydroxyethyl)methylamino]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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